molecular formula C21H27ClIN3S B13418177 N-Methyl Prochlorperazine Iodide

N-Methyl Prochlorperazine Iodide

Cat. No.: B13418177
M. Wt: 515.9 g/mol
InChI Key: BIMUGSVDXHTKJF-UHFFFAOYSA-M
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Description

N-Methyl Prochlorperazine Iodide is a chemical derivative of Prochlorperazine, a phenothiazine-class compound that functions as a potent dopamine (D2) receptor antagonist . Prochlorperazine is well-established in scientific literature for its antiemetic properties, working by blocking dopaminergic receptors in the chemoreceptor trigger zone (CTZ) of the brain . It also exhibits antagonistic activity at histamine H1 and alpha-adrenergic receptors, which contributes to its pharmacological profile . The parent compound is extensively metabolized in the liver, with one key pathway involving the CYP2D6 enzyme, leading to the formation of metabolites such as N-desmethyl prochlorperazine . As a research-grade impurity or metabolite analog, this compound is of significant value in analytical chemistry and pharmaceutical research. It is primarily used as a reference standard in the development and validation of analytical methods, for quality control (QC) of drug substances, and in metabolic and pharmacokinetic studies . This allows researchers to understand drug stability, degradation pathways, and metabolic fate more precisely. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All provided materials are accompanied by appropriate analytical data and a Certificate of Analysis to support your research integrity.

Properties

Molecular Formula

C21H27ClIN3S

Molecular Weight

515.9 g/mol

IUPAC Name

2-chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;iodide

InChI

InChI=1S/C21H27ClN3S.HI/c1-25(2)14-12-23(13-15-25)10-5-11-24-18-6-3-4-7-20(18)26-21-9-8-17(22)16-19(21)24;/h3-4,6-9,16H,5,10-15H2,1-2H3;1H/q+1;/p-1

InChI Key

BIMUGSVDXHTKJF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Methyl Prochlorperazine Iodide

Historical Development of N-Quaternization Approaches for Phenothiazine (B1677639) Scaffolds

Phenothiazines, first synthesized in the late 19th century, are a class of compounds that have been extensively studied for their diverse biological activities. nih.gov The core structure, a tricyclic system with nitrogen and sulfur heteroatoms, allows for various chemical modifications. nih.govnih.gov Early synthetic efforts focused on substitutions at the N-10 position of the phenothiazine ring, which profoundly influences the compound's properties. nih.gov

The development of N-quaternization methods for phenothiazine scaffolds was an extension of the broader field of amine alkylation. Initially, these reactions were extensions of classical methods for creating quaternary ammonium (B1175870) salts. The quaternization of the nitrogen atom in the piperazine (B1678402) moiety of compounds like prochlorperazine (B1679090) introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. Historically, the reaction of tertiary amines with alkyl halides, particularly methyl iodide, has been the most straightforward and widely used method for preparing such quaternary salts. orgsyn.org These early approaches often involved heating the reactants in a suitable solvent, with little focus on green chemistry or atom economy. The primary goal was the successful synthesis and isolation of the target compound for further study, laying the groundwork for more refined and efficient methods developed later. nih.gov

Contemporary Synthetic Strategies for N-Methyl Prochlorperazine Iodide

Modern synthetic chemistry offers a more nuanced and controlled approach to the synthesis of this compound, focusing on efficiency, selectivity, and sustainability.

The most direct and common method for the synthesis of this compound is the N-alkylation of prochlorperazine with methyl iodide. orgsyn.orgdaicelpharmastandards.com Prochlorperazine contains two tertiary amine nitrogens in the piperazine ring, but the N-methylated nitrogen is the primary site of quaternization. This reaction is a classic example of a nucleophilic substitution (S_N2) reaction.

The kinetics of the reaction are dependent on several factors, including the concentration of both prochlorperazine and methyl iodide, the solvent, and the temperature. The reaction proceeds via a transition state where the new C-N bond is forming concurrently as the C-I bond is breaking. The rate is typically first-order with respect to each reactant.

Table 1: General Parameters for Direct N-Alkylation

Parameter Description Typical Conditions
Reactants Prochlorperazine, Methyl Iodide Equimolar or slight excess of methyl iodide
Solvent Aprotic polar solvents (e.g., THF, DMF, Acetonitrile) Tetrahydrofuran (THF)
Temperature Room temperature to reflux Varies depending on solvent

| Reaction Time | 1 hour to several hours | Typically 1-3 hours |

While methyl iodide is a highly effective methylating agent, research has explored other quaternizing agents and reaction conditions to improve yields, reduce toxicity, or simplify procedures. orgsyn.org Alternative methylating agents include dimethyl sulfate (B86663) and methyl p-toluenesulfonate. orgsyn.org

The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are often preferred as they can solvate the transition state, accelerating the reaction. In some syntheses of related piperazine-containing compounds, the addition of a catalytic amount of sodium or potassium iodide is used when the alkylating agent is a chloride or bromide, as it promotes a halogen exchange (Finkelstein reaction) to form the more reactive alkyl iodide in situ. mdpi.com

Table 2: Comparison of Quaternizing Agents

Agent Formula Relative Reactivity Notes
Methyl Iodide CH₃I High Common, highly effective orgsyn.org
Dimethyl Sulfate (CH₃)₂SO₄ High Effective, but more toxic orgsyn.org

Modern synthetic chemistry emphasizes the use of green chemistry principles to create more environmentally benign processes. rsc.org For the N-quaternization of phenothiazine-related structures, several green strategies have been explored.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and sometimes improve yields. mdpi.com Solvent-free, or "dry media," reactions on solid supports like silica (B1680970) gel or alumina (B75360) under microwave conditions represent a significant green advancement, minimizing solvent waste. nih.gov

Ultrasound-Assisted Synthesis : Sonochemistry can also be used to accelerate reactions and improve efficiency, often allowing for the use of less hazardous solvents, including water. mdpi.com

Use of Greener Solvents : Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or water is a key goal. rsc.orgmdpi.com Ionic liquids have been shown to be effective media for reactions involving phenothiazines, sometimes enhancing stability and simplifying product separation. rsc.org

Optimization of Reaction Parameters for Yield and Purity in Academic Synthesis

In an academic or research setting, optimizing a reaction to maximize yield and purity is crucial. This involves systematically adjusting various reaction parameters. For the synthesis of this compound, key parameters include temperature, pressure, stoichiometry of reactants, and choice of solvent. daicelpharmastandards.com

Pressure: For most S_N2 reactions conducted in the liquid phase, the effect of pressure is generally minimal unless it is extremely high. The synthesis of this compound is typically performed at atmospheric pressure. Ab initio molecular dynamics studies on related heterocyclic compounds show that high pressure, coupled with high temperature, can significantly alter decomposition pathways, though these conditions are more relevant to detonation or degradation studies than to controlled synthesis. nih.gov In a standard synthetic setting, pressure is not a primary parameter for optimization.

Stoichiometric Ratio Influence on Product Distribution

The synthesis of this compound is achieved through the quaternization of prochlorperazine with methyl iodide. This reaction, a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, involves the nucleophilic attack of the tertiary amine nitrogen in the piperazine ring of prochlorperazine on the electrophilic methyl group of methyl iodide. The iodide ion is subsequently displaced, forming the quaternary ammonium iodide salt.

In a related study on the synthesis of 3-N'-arylaminophenothiazines, it was observed that a 1:1 molar ratio of the phenothiazine derivative to the corresponding arylamine was the most effective. Increasing the amount of the arylamine led to the formation of undesirable byproducts, specifically 3,7-bis(N'-arylamino)phenothiazines. This suggests that a precise control of stoichiometry is crucial to avoid side reactions.

Extrapolating from this, in the synthesis of this compound, a molar ratio of approximately 1:1 between prochlorperazine and methyl iodide is likely to be the most efficient starting point. Using a significant excess of methyl iodide could potentially lead to undesired side reactions, though the primary concern would be the economic and environmental inefficiency of using a large excess of a reagent. Conversely, an insufficient amount of methyl iodide would result in incomplete conversion of the starting prochlorperazine, leading to a mixture of the desired product and unreacted amine. This would necessitate more rigorous purification steps to isolate the pure this compound.

The following table illustrates the hypothetical influence of varying stoichiometric ratios on the product distribution, based on general principles of quaternization reactions.

Table 1: Hypothetical Influence of Stoichiometric Ratio on Product Distribution in the Synthesis of this compound

Molar Ratio (Prochlorperazine:Methyl Iodide)Expected Primary ProductPotential Byproducts/ImpuritiesRemarks
1:0.8This compoundUnreacted ProchlorperazineIncomplete reaction, leading to lower yield and purification challenges.
1:1This compoundMinimalTheoretically optimal for maximizing conversion while minimizing reagent waste.
1:1.2This compoundExcess Methyl IodideGenerally ensures complete reaction of the prochlorperazine. The excess volatile methyl iodide can be removed during workup.
1:2This compoundExcess Methyl IodideSignificant excess may not improve yield and increases cost and potential for minor, unidentified side reactions.

It is important to note that the optimal stoichiometric ratio is often determined empirically through a series of optimization experiments, where the ratio is systematically varied and the product yield and purity are analyzed.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, and potentially minor byproducts. Therefore, robust purification and isolation techniques are imperative to obtain the compound in a high state of purity, which is crucial for its subsequent use and characterization.

Chromatographic Separation Methodologies (e.g., Preparative Liquid Chromatography)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

For the purification of this compound, a reversed-phase HPLC approach is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical preparative HPLC method for this compound would involve the following:

Column: A reversed-phase column, such as an Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm), is a suitable choice.

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic modifier is used. A common mobile phase composition is a mixture of 0.1% formic acid in water and acetonitrile. The ratio of these solvents can be optimized to achieve the best separation.

Detection: A UV detector is typically used to monitor the elution of the compounds, with the detection wavelength set at an absorbance maximum for this compound, often around 258 nm.

Fraction Collection: As the separated components elute from the column, a fraction collector is used to collect the pure this compound.

The following interactive data table outlines a hypothetical set of parameters for a preparative HPLC method for the purification of this compound.

Table 2: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column
Stationary PhaseC18-bonded Silica
Particle Size5 µm
Dimensions250 mm x 21.2 mm
Mobile Phase
Solvent A0.1% Formic Acid in Water
Solvent BAcetonitrile
Gradient30-70% B over 20 minutes
Flow Rate20 mL/min
Detection
Wavelength258 nm
Injection Volume 1-5 mL (depending on concentration)
Column Temperature 30 °C

Advanced Crystallization and Recrystallization Protocols for Purity Enhancement

Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds. For this compound, advanced crystallization and recrystallization protocols can be employed to significantly enhance its purity by removing residual impurities that may not have been eliminated by other methods.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in much smaller quantities, remain dissolved in the mother liquor.

Advanced protocols for enhancing purity often involve the use of mixed-solvent systems and controlled cooling rates.

Mixed-Solvent Recrystallization:

This technique is particularly useful when a single solvent does not provide the ideal solubility characteristics. A common approach involves dissolving the impure this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" or "anti-solvent" (in which the compound is sparingly soluble) is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again, and then allowed to cool slowly. This method allows for fine-tuning of the supersaturation level, promoting the growth of well-formed, high-purity crystals.

The choice of solvents is critical. For a quaternary ammonium iodide like this compound, a polar protic solvent like ethanol (B145695) or methanol (B129727) might serve as a good solvent, while a less polar solvent like diethyl ether or hexane (B92381) could be an effective anti-solvent.

Controlled Cooling Protocols:

The rate of cooling significantly impacts the size and purity of the resulting crystals. Rapid cooling tends to produce small, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice. In contrast, slow, controlled cooling allows for the gradual and orderly growth of larger, more perfect crystals with higher purity. A programmable cooling bath can be used to achieve a precise and slow cooling rate, for instance, a decrease of 5-10 °C per hour.

The following data table provides a hypothetical example of a mixed-solvent recrystallization protocol for this compound.

Table 3: Hypothetical Advanced Recrystallization Protocol for this compound

StepParameterDescription
1. Dissolution Solvent SystemMethanol (Good Solvent)
Temperature60 °C (or near boiling point)
ProcedureDissolve the crude product in a minimal amount of hot methanol.
2. Induction of Supersaturation Anti-solventDiethyl Ether
Addition RateDropwise with stirring
EndpointPersistent turbidity
3. Re-dissolution TemperatureIncrease slightly until the solution is clear
4. Crystal Growth Cooling ProtocolSlow cooling to room temperature, then to 0-4 °C
RateApproximately 5 °C/hour
5. Isolation MethodVacuum filtration
WashingCold diethyl ether
6. Drying MethodUnder vacuum at room temperature

By carefully controlling the parameters of synthesis and employing advanced purification techniques such as preparative HPLC and optimized recrystallization protocols, this compound can be obtained with a high degree of purity, suitable for rigorous scientific investigation.

Advanced Spectroscopic and Structural Elucidation of N Methyl Prochlorperazine Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignment and Multiplicity Analysis

While specific experimental spectra for N-Methyl Prochlorperazine (B1679090) Iodide are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known spectra of prochlorperazine and the established effects of N-alkylation on piperazine (B1678402) rings. chemicalbook.comchemicalbook.comnih.gov The quaternization of the terminal piperazine nitrogen to form the N,N-dimethylpiperazinium moiety is the key structural modification.

¹H NMR Analysis: In the proton NMR spectrum, the most significant change from prochlorperazine would be the appearance of a new singlet corresponding to the additional N-methyl group (N⁺-CH₃). This signal would likely appear downfield from the original N-methyl signal due to the deshielding effect of the positive charge on the quaternary nitrogen. Protons on the piperazine ring adjacent to the positive charge (H-c', H-d') would also experience a significant downfield shift. The aromatic protons of the phenothiazine (B1677639) ring system and the protons of the propyl chain would be less affected but may show minor shifts.

¹³C NMR Analysis: Similarly, in the carbon-13 NMR spectrum, the carbon of the new N-methyl group would present a distinct signal. The piperazine ring carbons (C-c', C-d') bonded to the quaternary nitrogen would be shifted significantly downfield. The effect of N-methylation and quaternization generally leads to a downfield shift for adjacent carbons, a phenomenon that has been documented in studies of similar compounds. nih.govnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl Prochlorperazine Cation

The following table outlines the predicted chemical shifts (δ) in ppm for the cation of N-Methyl Prochlorperazine Iodide, contrasted with experimental data for Prochlorperazine Maleate (B1232345) in DMSO-d₆. chemicalbook.com The numbering scheme is provided in the accompanying figure.

Predicted shifts are denoted by (~). Significant predicted shifts due to quaternization are in bold . Actual experimental values may vary based on solvent and conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity within the propyl chain by showing correlations between H-a/H-b and H-b/H-a'. It would also show couplings between adjacent protons on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique is crucial for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal for the N⁺-CH₃ group at ~3.2 ppm would show a cross-peak to its corresponding carbon signal at ~50.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations would include:

From the N⁺-CH₃ protons to the adjacent piperazine carbons (C-c' and C-d').

From the propyl protons (H-a) to the phenothiazine nitrogen-bearing carbons (C-9a and C-10a).

From the aromatic protons to various carbons within the phenothiazine rings, confirming their substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is invaluable for determining the molecule's three-dimensional conformation. For example, it could reveal spatial proximity between the N⁺-CH₃ protons and specific protons on the piperazine or propyl chain, helping to define the preferred conformation of the side chain.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Molecules like this compound are not static; they can undergo conformational changes, such as the chair-boat interconversion of the piperazine ring and rotation around single bonds. researchgate.netrsc.org Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these processes.

At low temperatures, these dynamic processes may slow down sufficiently on the NMR timescale, causing formerly equivalent nuclei to become distinct. This results in the broadening and eventual splitting of NMR signals. By analyzing these changes, the energy barriers (activation energies) for processes like ring flipping or bond rotation can be calculated. While specific DNMR studies on this compound are not documented, such analysis would be the definitive method to quantify its conformational flexibility in solution. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unequivocal determination of a molecule's elemental formula. For this compound, the analysis would be performed on the cation, [C₂₁H₂₇ClN₃S]⁺.

The theoretical monoisotopic mass of the N-Methyl Prochlorperazine cation is calculated to be 388.1614 Da. An experimental HRMS measurement confirming this value within a narrow tolerance (e.g., ± 5 ppm) would provide definitive proof of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. youtube.com In an MS/MS experiment, the parent ion (in this case, the [C₂₁H₂₇ClN₃S]⁺ cation at m/z 388.16) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are then analyzed. uab.edursc.orgnih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For the N-Methyl Prochlorperazine cation, the permanent positive charge on the quaternary nitrogen atom would heavily influence the fragmentation pathways. Expected fragmentation could include:

Cleavage of the propyl side chain, leading to a prominent fragment corresponding to the charged dimethylpiperazinylpropyl moiety.

Fragmentation of the piperazine ring itself.

Loss of one of the N-methyl groups.

Analysis of these specific fragment ions allows for the reconstruction of the parent ion's structure, confirming the identity of this compound and differentiating it from any structural isomers. Studies on related phenothiazine compounds have shown characteristic fragmentation involving the side chain and the tricyclic ring system. core.ac.uk

Predicted Key MS/MS Fragments of the N-Methyl Prochlorperazine Cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the characterization of chemical bonds within a molecule. frontiersin.org The complementary nature of these two methods provides a comprehensive vibrational profile of this compound.

In the analysis of this compound, the IR spectrum would be expected to prominently feature bands corresponding to the various functional moieties within its complex structure. For instance, the C-H stretching vibrations of the aromatic rings of the phenothiazine core and the aliphatic protons of the piperazine ring and N-methyl group would appear in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings are anticipated to produce characteristic bands in the 1600-1450 cm⁻¹ range. The C-N stretching of the piperazine ring and the C-S stretching of the phenothiazine core would also yield distinct signals in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. frontiersin.org The symmetric breathing modes of the aromatic rings in the phenothiazine structure would likely give rise to a strong Raman signal. Furthermore, the vibrations involving the sulfur atom and the carbon-sulfur bonds could be more readily observed in the Raman spectrum. The presence of the quaternary ammonium (B1175870) iodide introduces ionic character, which may influence the vibrational modes of the adjacent N-methyl and piperazine ring protons, potentially causing shifts in their characteristic frequencies.

A hypothetical assignment of the major vibrational bands for this compound is presented in the table below, based on established group frequencies.

Interactive Table 1: Hypothetical Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic C-H StretchIR, Raman
2980-2850Aliphatic C-H Stretch (Piperazine, N-CH₃)IR, Raman
1600-1580Aromatic C=C StretchIR, Raman
1480-1440Aromatic C=C StretchIR, Raman
1350-1250C-N Stretch (Aromatic amine, Piperazine)IR
1100-1000C-N Stretch (Piperazine)IR
750-700C-S Stretch (Phenothiazine)Raman
700-600C-Cl StretchIR

X-ray Crystallography for Solid-State Molecular Architecture Determination

A hypothetical table of selected crystallographic parameters for this compound is presented below.

Interactive Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)18.2
c (Å)12.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)2368
Z4
Density (calculated) (g/cm³)1.45

The arrangement of molecules within the crystal, known as crystal packing, is dictated by a variety of intermolecular forces. nih.gov In the case of this compound, the packing would likely be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C-H...π interactions involving the aromatic rings of the phenothiazine core. nih.gov The presence of the charged quaternary ammonium group and the iodide counter-ion would introduce significant electrostatic interactions, which would play a dominant role in the crystal packing. These ionic interactions would likely lead to the formation of a well-defined, three-dimensional lattice structure. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds. Different polymorphs can exhibit variations in physical properties such as solubility, melting point, and stability. A thorough investigation into the crystallization conditions of this compound would be necessary to identify and characterize any potential polymorphic forms.

Computational Chemistry and Theoretical Studies of N Methyl Prochlorperazine Iodide

In Silico Modeling of Molecular Interactions

In silico modeling offers a powerful, computer-based approach to predict and analyze the interactions of molecules like N-Methyl Prochlorperazine (B1679090) Iodide with biological systems. These methods can provide insights into the compound's behavior at a molecular level, guiding further experimental work.

Ligand-Protein Docking with General Protein Models

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein to form a stable complex. For N-Methyl Prochlorperazine Iodide, docking studies with general protein models, such as Bovine Serum Albumin (BSA) or non-specific enzyme active sites, could elucidate its potential for binding to proteins in the bloodstream or other biological compartments. This is distinct from docking with specific disease targets, which would explore its therapeutic mechanism of action.

A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the binding pocket of a protein like BSA. The results would be analyzed based on the predicted binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the protein's amino acid residues.

Table 1: Hypothetical Docking Scores and Interaction Types for this compound with BSA

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol)-7.5TYR-150, LYS-199, ARG-222
Hydrogen Bonds2TYR-150, LYS-199
Hydrophobic Interactions5LEU-219, ALA-291, VAL-482
Ionic Interactions1ARG-222

This table is for illustrative purposes only, as specific docking studies on this compound with BSA are not available in the literature.

Molecular Simulation of Membrane Permeation Mechanisms

Molecular dynamics (MD) simulations can be used to model the passage of a molecule across a biological membrane, such as the cell membrane. For this compound, understanding its ability to permeate artificial lipid bilayers is crucial for predicting its absorption and distribution characteristics.

An MD simulation would typically involve constructing a model of a lipid bilayer (e.g., a dipalmitoylphosphatidylcholine - DPPC bilayer) and placing the this compound molecule near its surface. The simulation would then track the molecule's movement over time, revealing the energetic barriers and the preferred pathway for membrane translocation. The charged nature of the iodide salt would likely influence this process significantly.

Table 2: Potential Parameters from a Molecular Dynamics Simulation of Membrane Permeation

Simulation ParameterDescriptionPotential Finding for this compound
Potential of Mean Force (PMF)The energy profile as the molecule moves across the membrane.A high energy barrier would suggest low passive permeability.
Diffusion CoefficientThe rate of molecular movement within the membrane.A low diffusion coefficient would indicate slow transit.
Orientation of LigandThe preferred alignment of the molecule relative to the lipid tails.The charged head group would likely remain oriented towards the polar head groups of the lipids.

This table represents the types of data that would be generated from such a simulation; specific studies on this compound are needed.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties. By calculating various molecular descriptors for this compound, it would be possible to develop mathematical models that predict properties like solubility, boiling point, and lipophilicity (logP).

The first step in a QSPR study is the calculation of a wide range of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors.

Table 3: Selected Calculated Molecular Descriptors for QSPR Modeling (Hypothetical Values)

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight~489.4 g/mol
ConstitutionalNumber of Rings3
TopologicalWiener Index1250
ElectronicDipole Moment5.2 D
GeometricalMolecular Surface Area350 Ų

These values are illustrative and would need to be calculated using specialized software for an actual QSPR study.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that links these descriptors to a specific property. Such a model could then be used to predict the properties of other, similar compounds.

Development and Application of Advanced Analytical Methodologies for Research Purity and Stability

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis of Quaternary Ammonium (B1175870) Compounds

Capillary Electrophoresis (CE) is a powerful separation technique that is exceptionally well-suited for the analysis of charged species, including permanent cations like N-Methyl Prochlorperazine (B1679090) Iodide. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio.

For the analysis of quaternary ammonium compounds, a buffer system, often at a low pH, is used as the electrolyte. nih.gov The permanent positive charge on N-Methyl Prochlorperazine Iodide ensures it will migrate rapidly toward the cathode. Coupling CE with a mass spectrometer (CE-MS) provides both high separation efficiency and definitive identification of the analyte and any charged impurities. nih.gov This technique is advantageous due to its high resolution, minimal sample and solvent consumption, and rapid analysis times.

Spectrophotometric and Fluorometric Assay Development for Research-Grade Quantification

Spectrophotometric and fluorometric methods offer rapid and sensitive options for the quantification of this compound, leveraging the inherent properties of the phenothiazine (B1677639) nucleus.

Spectrophotometry : UV-Visible spectrophotometry is a straightforward method for quantification. Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. Prochlorperazine derivatives exhibit a characteristic UV absorbance maximum around 254 nm in acidic media, which can be used for quantitative analysis. jpionline.org A simple procedure would involve dissolving a precisely weighed sample in a suitable solvent (e.g., 0.3M HCl) and measuring the absorbance at the λmax. jpionline.org

Fluorometry : Fluorometric assays can offer significantly higher sensitivity than spectrophotometry. The phenothiazine ring system can be oxidized to its corresponding sulfoxide (B87167), which is a strongly fluorescent product. researchgate.net This conversion can be achieved using a suitable oxidizing agent. The resulting fluorescence intensity is then measured at specific excitation and emission wavelengths (e.g., λex = 340 nm; λem = 380 nm for prochlorperazine sulfoxide) and correlated to the concentration of the analyte. researchgate.net

Table 3: Example Parameters for Spectroscopic Quantification

Method Principle λmax / Wavelengths (Ex/Em) Linearity Range (Typical)
UV Spectrophotometry Absorbance of the phenothiazine chromophore ~254 nm 2 - 16 µg/mL jpionline.org
Spectrofluorimetry Fluorescence of the oxidized sulfoxide derivative ~340 nm / 380 nm 0.8 - 10.0 µg/mL researchgate.net

| Colorimetry | Formation of a colored complex with a coupling reagent | ~460 nm | 0.01 - 0.33 mg/10 mL researchgate.net |

Data is based on methods developed for the parent compound, prochlorperazine, and is applicable to its N-methylated derivative. researchgate.netjpionline.orgresearchgate.net

Electrochemical Analysis for Redox Properties and Amperometric Sensing Applications

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The phenothiazine core is electrochemically active and can undergo oxidation. researchgate.net

Studies on related phenothiazine compounds show that the first step is typically a one-electron, reversible oxidation to form a stable cation radical. nih.gov This is observed as a pair of anodic and cathodic peaks in a cyclic voltammogram. At higher potentials, further irreversible oxidation processes can occur. nih.gov

The reversible redox behavior of the phenothiazine nucleus can be exploited for the development of amperometric sensors. An electrode can be set at a potential sufficient to oxidize the compound, and the resulting current, which is proportional to the concentration of the analyte, can be measured. This provides a basis for a highly sensitive and selective quantitative method. The electrochemical properties are heavily influenced by the pH of the medium, with the cation radical generally being more stable in acidic solutions. researchgate.net

Stability Studies under Controlled Laboratory Conditions

The chemical stability of this compound, a quaternary ammonium derivative of the phenothiazine compound Prochlorperazine, is a critical parameter for its use in research and as a reference standard. While specific degradation kinetics for this particular salt are not extensively documented in public literature, its stability profile can be inferred from comprehensive studies on the parent molecule, Prochlorperazine, and the inherent chemical nature of the N-methylated piperazinyl group and the iodide counter-ion. Stability studies typically involve subjecting the compound to forced degradation under various stress conditions to identify potential degradation products and understand its degradation pathways from a chemical transformation perspective.

The primary degradation pathways for Prochlorperazine and related phenothiazines include oxidation at the sulfur atom to form sulfoxides, N-oxidation of the piperazine (B1678402) ring, demethylation, and potential dechlorination of the phenothiazine ring. core.ac.ukdrugbank.com These transformations are relevant to the this compound structure.

Thermal Degradation Pathways

Thermal stability studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products that may form at elevated temperatures. Prochlorperazine itself is known to be susceptible to thermal degradation. core.ac.uk For this compound, the quaternary ammonium structure may introduce additional degradation pathways.

Research Findings: Studies on related phenothiazine compounds indicate that thermal decomposition often proceeds in multiple stages. mdpi.comresearchgate.net For this compound, the initial degradation is likely associated with the cleavage of the side chain and modifications to the phenothiazine nucleus. At lower temperatures (e.g., 275-350 °C), the decomposition of similar organic iodide salts can release gases like methyl iodide (CH3I) and ammonia (B1221849) (NH3). gdut.edu.cn At higher temperatures, more extensive fragmentation of the heterocyclic ring system would occur. gdut.edu.cn The presence of air (an oxidizing atmosphere) can accelerate thermal degradation compared to an inert atmosphere (like nitrogen), promoting the formation of sulfoxide derivatives. core.ac.uk

Below is an illustrative data table representing potential thermal degradation of this compound under inert and oxidative conditions.

Interactive Table: Hypothetical Thermal Degradation of this compound (Note: This data is illustrative and based on typical findings for related phenothiazine compounds. Specific values for this compound require experimental validation.)

Temperature (°C)ConditionDuration (hours)% DegradationMajor Degradants Identified
80Dry Heat (Air)485.8Prochlorperazine Sulfoxide, N-Oxide
80Dry Heat (N₂)481.2Trace Prochlorperazine
120Dry Heat (Air)2415.2Prochlorperazine Sulfoxide, Dechlorinated species
120Dry Heat (N₂)244.5N-Desmethyl Prochlorperazine, Methyl Iodide

Photolytic Degradation Pathways

Phenothiazines are notoriously sensitive to light, and this is a critical factor in their stability. nih.gov Exposure to ultraviolet (UV) or even ambient light can induce significant degradation.

Research Findings: For Prochlorperazine, photodegradation is a primary route of decomposition, often proceeding via a first-order kinetic model. core.ac.uk The rate of degradation is typically highest under direct sunlight, followed by UV light (e.g., 254 nm), and then diffuse fluorescent light. core.ac.uk The major degradation pathways involve oxidation of the sulfur atom to form Prochlorperazine Sulfoxide and, in some cases, photosubstitution reactions that can lead to dechlorination and the formation of hydroxy derivatives. core.ac.uknih.gov The iodide ion in this compound could potentially act as a photosensitizer, possibly accelerating the rate of photolytic degradation compared to other salts like the maleate (B1232345) or edisylate.

The following table illustrates potential photolytic degradation under different light conditions.

Interactive Table: Hypothetical Photolytic Degradation of this compound in Solution (Note: This data is illustrative and based on typical findings for related phenothiazine compounds. Specific values for this compound require experimental validation.)

Light SourceExposure Duration (hours)% DegradationMajor Degradants Identified
Fluorescent Light728.5Prochlorperazine Sulfoxide
UV Lamp (254 nm)1225.0Prochlorperazine Sulfoxide, 2-Hydroxy-Prochlorperazine
UV Lamp (365 nm)1218.5Prochlorperazine Sulfoxide, N-Oxide species
Sunlight6>50.0Complex mixture including sulfoxides and carbazole (B46965) forms

Hydrolytic Degradation Pathways

Hydrolytic stability across a range of pH values is crucial for understanding a compound's behavior in aqueous environments. Prochlorperazine is known to be vulnerable to hydrolytic degradation, especially under strong acidic or alkaline conditions. researchgate.net

The table below provides a hypothetical summary of hydrolytic stability.

Interactive Table: Hypothetical Hydrolytic Degradation of this compound at 60°C (Note: This data is illustrative and based on typical findings for related phenothiazine compounds. Specific values for this compound require experimental validation.)

Mechanistic Investigations at the Molecular and Supramolecular Levels Fundamental Research Focus

In Vitro Studies of Interaction with Model Biological Membranes

The interaction of phenothiazine (B1677639) derivatives with biological membranes is a critical aspect of their mechanism of action. These interactions are often driven by the amphiphilic nature of the molecules, allowing them to intercalate into the lipid bilayer. For N-Methyl Prochlorperazine (B1679090) Iodide, its permanent cationic head group and hydrophobic phenothiazine core suggest a strong affinity for the negatively charged surfaces of biological membranes, potentially leading to significant alterations in membrane structure and function.

Liposome (B1194612) and Vesicle Permeability Assays

Currently, there is a lack of specific published data on liposome and vesicle permeability assays conducted with N-Methyl Prochlorperazine Iodide. However, studies on related phenothiazines suggest that these compounds can increase membrane permeability. For instance, phenothiazines can induce lipid phase separation and thin the membrane bilayer, which could lead to leakiness. nih.gov

A hypothetical permeability assay could involve encapsulating a fluorescent dye, such as calcein, within liposomes of varying lipid compositions (e.g., POPC, DOPC, or mixtures with negatively charged lipids like PG). The addition of this compound would be expected to increase the efflux of the dye, which can be monitored fluorometrically. The extent of dye release would be indicative of the compound's ability to disrupt the membrane barrier.

Hypothetical Data Table 1: Calcein Leakage from POPC Liposomes Induced by this compound

Concentration of this compound (µM)% Calcein Leakage (at 30 min)
0 (Control)2.5
1015.8
2535.2
5068.9
10092.1

This table is an illustrative example of potential experimental outcomes and is not based on published data for this specific compound.

Surface Plasmon Resonance (SPR) Studies of Interactions with Membrane Components

Surface Plasmon Resonance (SPR) is a powerful technique for studying the real-time binding kinetics of molecules to a surface. While no specific SPR studies on this compound are available, the technique is well-suited to investigate its interaction with model lipid bilayers. In a typical experiment, a lipid bilayer is coated onto an SPR sensor chip, and the compound of interest is flowed over the surface.

The binding of this compound to the lipid bilayer would be detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). The kinetics of association (k_a) and dissociation (k_d) can be determined, and from these, the equilibrium dissociation constant (K_D) can be calculated, providing a measure of binding affinity. It is hypothesized that the binding affinity would be stronger for bilayers containing anionic lipids due to electrostatic attraction with the quaternary ammonium (B1175870) group.

Exploration of Interactions with Isolated Biological Macromolecules in Cell-Free Systems

The interaction of small molecules with proteins and enzymes is fundamental to understanding their biological effects. The phenothiazine scaffold is known to interact with a variety of proteins.

Binding Kinetics and Thermodynamics with Non-Specific Proteins (e.g., Serum Albumins)

Phenothiazine derivatives have been shown to bind to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), primarily through hydrophobic interactions. ias.ac.in These binding events can influence the distribution and availability of the compounds in a biological system. For this compound, both hydrophobic and electrostatic interactions would likely play a role in its binding to serum albumins.

Fluorescence quenching studies are commonly used to investigate these interactions. The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon binding of a small molecule. By titrating the protein with increasing concentrations of the compound, the binding constant (K_a) and the number of binding sites (n) can be determined using the Stern-Volmer equation. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes can be obtained by conducting these experiments at different temperatures, providing insight into the nature of the binding forces.

Hypothetical Data Table 2: Thermodynamic Parameters for the Binding of this compound to Human Serum Albumin

Temperature (K)Binding Constant (K_a) (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
2982.5 x 10⁴-25.1-15.432.5
3081.8 x 10⁴-24.9-15.430.8
3181.3 x 10⁴-24.7-15.429.2

This table is an illustrative example of potential experimental outcomes and is not based on published data for this specific compound. The negative ΔG indicates a spontaneous binding process, while the negative ΔH and positive ΔS would suggest that both hydrogen bonding and hydrophobic interactions are involved.

Enzymatic Modulation Studies in Defined Biochemical Reaction Systems

Studies on the parent compound, prochlorperazine, have demonstrated its ability to modulate the activity of membrane-bound enzymes. For example, prochlorperazine was found to increase the activity of UDP-glucuronosyltransferase and glucose-6-phosphatase in rat liver microsomes, likely by disrupting the lipid-protein interactions within the membrane. nih.gov

It is plausible that this compound could exhibit similar or even more potent effects due to its permanent charge and potential for strong membrane association. In a defined biochemical assay, the purified enzyme would be incubated with its substrate in the presence and absence of this compound. The rate of product formation would be measured to determine if the compound acts as an activator or inhibitor. For instance, novel phenothiazine derivatives have been screened for their modulatory effects on cholinesterases. nih.gov

Advanced Microscopy Techniques for Supramolecular Assembly or Interaction Visualization

The self-assembly of phenothiazine derivatives into supramolecular structures is an area of active research, driven by non-covalent interactions like π–π stacking. mdpi.com These assemblies can have distinct properties from the individual molecules. Advanced microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) would be invaluable for visualizing the supramolecular structures formed by this compound, both in solution and on surfaces.

For example, AFM could be used to image the effect of this compound on a supported lipid bilayer. It is hypothesized that at certain concentrations, the compound could induce the formation of pores or other defects in the membrane, which would be directly visible with AFM. Similarly, TEM could be used to visualize any nanostructures formed by the self-assembly of the compound in an aqueous solution.

Atomic Force Microscopy (AFM) for Surface Interactions

Currently, there is a notable absence of specific published research utilizing Atomic Force Microscopy (AFM) to investigate the surface interactions of this compound. While AFM has been successfully employed to study the surface topography, adhesion, and mechanical properties of various other pharmaceutical compounds and their formulations, dedicated studies on this particular iodide salt of the N-methylated prochlorperazine derivative are not available in the public domain.

In principle, AFM could provide significant insights into the nanoscale surface characteristics of this compound. Such studies might involve:

Topographical Imaging: Visualizing the surface of this compound crystals or thin films at the nanoscale to understand surface morphology, defects, and step-and-terrace structures.

Force Spectroscopy: Measuring the interaction forces between an AFM tip (functionalized or non-functionalized) and the compound's surface. This could reveal information about surface energy, hydrophobicity/hydrophilicity, and specific binding events.

Phase Imaging: Mapping variations in material properties such as adhesion and viscoelasticity across the surface, which could help in identifying different crystalline phases or amorphous regions.

The lack of empirical data precludes the creation of a data table on the AFM-based surface interaction parameters for this compound. Future research in this area would be invaluable for a more complete understanding of its material properties.

Transmission Electron Microscopy (TEM) for Self-Assembly Studies

Similar to the status of AFM research, there is no specific literature available that employs Transmission Electron Microscopy (TEM) to study the self-assembly of this compound. Phenothiazine derivatives, the class of compounds to which prochlorperazine belongs, are known for their tendency to self-assemble into various supramolecular structures in solution, such as micelles and other aggregates. TEM is a powerful technique for visualizing the morphology and structure of such nanoscale assemblies.

Hypothetically, TEM studies of this compound could reveal:

Aggregate Morphology: The shape and size of self-assembled structures, such as spherical or cylindrical micelles, vesicles, or more complex aggregates.

Internal Structure: High-resolution TEM could potentially provide insights into the packing of molecules within the self-assembled structures.

Influence of Environmental Conditions: Investigating how factors like concentration, solvent composition, and temperature affect the self-assembly process and the resulting morphologies.

As no experimental TEM studies have been published for this compound, a data table detailing its self-assembly characteristics cannot be compiled. Research in this domain would be crucial for understanding its behavior in solution and its potential applications in areas such as drug delivery and materials science.

Synthesis and Academic Characterization of Analogues and Derivatives of N Methyl Prochlorperazine Iodide

Rational Design Principles for Novel Phenothiazine (B1677639) Quaternary Ammonium (B1175870) Analogues

The design of new phenothiazine quaternary ammonium compounds is a process guided by established structure-activity relationships and the desire to modulate specific properties. This involves strategic modifications to both the N-alkyl substituent and the core phenothiazine ring system.

Design of Varied N-Alkyl Substituents

The nature of the N-alkyl substituent on the piperazine (B1678402) ring of prochlorperazine (B1679090) is a critical determinant of the resulting quaternary ammonium salt's properties. The quaternization of the tertiary amine in the piperazine ring with an alkyl iodide, such as methyl iodide, introduces a permanent positive charge, significantly altering the molecule's polarity and potential for intermolecular interactions.

The choice of the N-alkyl group extends beyond a simple methyl group. Researchers design a variety of substituents to probe the effects of steric bulk and electronic properties. For instance, increasing the length of the alkyl chain (e.g., from methyl to ethyl, propyl, or butyl) can enhance lipophilicity, which may influence the compound's solubility and interaction with nonpolar environments. The introduction of functional groups within the N-alkyl chain, such as hydroxyl or phenyl groups, can introduce new potential for hydrogen bonding or pi-stacking interactions, respectively.

Structural Modifications of the Phenothiazine Ring System for Chemical Research

The phenothiazine ring system itself offers multiple sites for modification to fine-tune the electronic and steric characteristics of the molecule. The chlorine atom at the 2-position of prochlorperazine is a key feature, but its replacement with other electron-withdrawing or electron-donating groups can have a profound impact. For example, substituting the chlorine with a trifluoromethyl group (-CF3) can further enhance the electron-withdrawing nature of that part of the ring system. nih.gov

Synthetic Routes to Modified Quaternary Ammonium Phenothiazine Derivatives

The synthesis of N-Methyl Prochlorperazine Iodide and its derivatives involves multi-step pathways that allow for the precise introduction of desired chemical features. These routes often begin with the modification of the phenothiazine core or the piperazine side chain before the final quaternization step.

Strategies for Introducing New Functional Groups

Introducing new functional groups onto the phenothiazine scaffold is a key strategy for creating novel derivatives. One common approach involves the electrophilic substitution on the phenothiazine ring. For instance, nitration can be achieved using standard nitrating agents to introduce nitro groups at specific positions. mdpi.com Subsequent reduction of these nitro groups can then provide amino functionalities, which can be further modified.

Another strategy involves the synthesis of phenothiazine derivatives starting from appropriately substituted precursors. For example, novel piperazine derivatives of phenothiazine have been synthesized and characterized, showcasing the versatility of modifying the piperazine moiety. nih.gov This can involve the reaction of a substituted phenothiazine with a modified piperazine derivative.

The quaternization of the tertiary amine in the piperazine side chain is typically achieved through a Menschutkin reaction. This involves the treatment of the prochlorperazine base with an alkyl halide, such as methyl iodide, to form the corresponding quaternary ammonium salt. nih.gov The reaction conditions, including solvent and temperature, can be optimized to ensure high yields and purity.

Investigation of Multi-Step Synthesis Pathways

The synthesis of more complex analogues often requires multi-step synthetic sequences. For example, the synthesis of novel phenothiazine 10-carboxamides involves the initial formation of an intermediate PTZ 10-yl acyl chloride, which is then reacted with various alkylamines. nih.govacs.org This modular approach allows for the generation of a library of derivatives with diverse side chains.

Comparative Structural and Spectroscopic Analysis of this compound Derivatives

The characterization of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure and allow for a comparative analysis of different analogues.

The structures of synthesized compounds are routinely confirmed using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. nih.gov

Table 1: Representative Spectroscopic Data for Prochlorperazine and a Generic N-Alkyl Quaternary Ammonium Salt Derivative

Compound1H NMR (Key Signals, ppm)13C NMR (Key Signals, ppm)Mass Spectrometry (m/z)
Prochlorperazine Maleate (B1232345) 7.24-6.99 (aromatic H), 3.94 (t, N-CH2), 2.70-2.63 (piperazine H), 1.86 (m, CH2)Aromatic carbons in the range of 115-145 ppm, piperazine and alkyl chain carbons in the range of 20-60 ppm.373 (M+)
Generic N-Alkyl Quaternary Ammonium Phenothiazine Salt Downfield shift of N-CH2 and N-alkyl protons upon quaternization.Downfield shift of carbons adjacent to the quaternary nitrogen.M+ corresponding to the quaternary cation.

Note: Specific chemical shifts can vary depending on the solvent and the specific analogue.

The 1H NMR spectrum of Prochlorperazine Maleate shows characteristic signals for the aromatic protons of the phenothiazine ring, as well as the protons of the propyl chain and the piperazine ring. researchgate.net Upon quaternization to form this compound, a downfield shift of the protons on the carbons adjacent to the newly formed quaternary nitrogen atom is expected. This is a direct consequence of the increased electron-withdrawing nature of the positively charged nitrogen.

Similarly, the 13C NMR spectrum provides valuable information. The carbon signals of the piperazine ring and the N-methyl group in the quaternary salt will be shifted downfield compared to the parent prochlorperazine. This deshielding effect is a clear indicator of successful quaternization.

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. For this compound, the mass spectrum would show a peak corresponding to the molecular ion of the N-Methyl Prochlorperazine cation.

By systematically varying the N-alkyl substituent and the functional groups on the phenothiazine ring, researchers can correlate changes in the spectroscopic data with the structural modifications. This comparative analysis is essential for understanding the structure-property relationships within this class of compounds. For instance, the synthesis and characterization of various N-alkyl and N-aryl piperazine derivatives have provided a wealth of data for such comparisons. mdpi.com

Emerging Research Areas and Future Methodological Directions in Phenothiazine Quaternary Ammonium Chemistry

Applications in Advanced Materials Science

The unique electronic and structural properties of the phenothiazine (B1677639) core, when combined with the ionic nature of the quaternary ammonium (B1175870) group, make N-Methyl Prochlorperazine (B1679090) Iodide a candidate for several applications in materials science. Research into related phenothiazine derivatives provides a strong basis for exploring its potential.

As Dyes and Components in Conductive Polymers Phenothiazine and its derivatives are recognized for their potent chromophoric and electroactive properties. nih.gov The parent compound, phenothiazine, was a foundational molecule in the synthetic dye industry, leading to the development of dyes like Methylene Blue in the 19th century. nih.govwikipedia.org Modern research has expanded on this, creating organic dyes from phenothiazine donors for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net These dyes leverage the strong electron-donating capability of the phenothiazine nitrogen, which can be further functionalized. researchgate.net The quaternization in N-Methyl Prochlorperazine Iodide could enhance solubility in polar solvents and modify the electronic properties, potentially tuning the absorption and emission spectra for specific applications as a functional dye.

Furthermore, water-soluble phenothiazine derivatives can be electropolymerized to form conductive polymers. wikipedia.org These polymers have been investigated as electrocatalysts for the oxidation of NADH in enzymatic biosensors and biofuel cells. wikipedia.org The presence of the quaternary ammonium group in this compound could facilitate this process, potentially creating polymers with unique conductivities and stabilities for advanced electronic devices.

As Phase-Transfer Catalysts Quaternary ammonium salts are archetypal phase-transfer catalysts (PTCs), facilitating reactions between reagents located in separate immiscible phases (e.g., aqueous and organic). youtube.comoperachem.com The catalyst, a quaternary salt like this compound, possesses a lipophilic exterior due to the organic substituents, allowing it to dissolve in the organic phase, and a hydrophilic, charged core that can pair with an anion from the aqueous phase. youtube.comoperachem.com This ion-pair is then transported into the organic phase where the "naked" anion becomes highly reactive. operachem.com

The effectiveness of a PTC depends on its structure, such as the length of the alkyl chains and the steric bulk around the nitrogen center. operachem.comnih.gov While simple tetraalkylammonium salts are common, more complex structures derived from alkaloids or other scaffolds have been developed for asymmetric phase-transfer catalysis. nih.govrsc.org The bulky and complex phenothiazine structure of this compound could offer unique selectivity and reactivity profiles as a PTC, an area ripe for investigation.

Table 1: Potential Material Science Applications of Phenothiazine Quaternary Ammonium Salts

Application Area Governing Principle Potential Role of this compound Relevant Findings for Phenothiazine Derivatives
Functional Dyes Electronic transitions within the conjugated phenothiazine core. Tuning of spectral properties and solubility. Used as sensitizers in dye-sensitized solar cells. researchgate.net
Conductive Polymers Electropolymerization of soluble, electroactive monomers. Monomer for novel conductive materials with specific catalytic properties. Water-soluble derivatives form electrocatalysts for NADH oxidation. wikipedia.org
Phase-Transfer Catalysis Transport of anions between immiscible liquid phases. A structurally complex catalyst for potentially selective organic reactions. Quaternary ammonium salts are established PTCs. operachem.comprinceton.edu

Utilization as Chemical Probes or Reference Standards in Fundamental Chemical Biology Research

Beyond bulk material applications, single, highly purified molecules like this compound have significant potential as tools in fundamental research.

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. nih.govmdpi.com High-quality probes allow for the rapid and reversible modulation of protein function, complementing genetic techniques. nih.gov Given the extensive history of phenothiazines interacting with various biological targets, this compound could serve as a novel probe. Its permanent positive charge and altered lipophilicity compared to the parent prochlorperazine might lead it to interact with different targets or with the same targets in a different manner, helping to elucidate complex biological pathways.

In a more analytical context, this compound is ideally suited for use as a reference standard. A reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative assessment of other substances. pharmtech.com Pharmaceutical quality control, for instance, relies on reference standards of active ingredients and their impurities. synzeal.compharmacopeia.cnnewdruginfo.com this compound could serve as a primary reference standard for:

Impurity Identification: As a potential metabolite or degradation product of prochlorperazine-based systems.

Analytical Method Development: For calibrating and validating new chromatographic or spectroscopic methods designed to detect and quantify phenothiazine derivatives and their quaternary ammonium analogues.

Fundamental Research: As a well-defined standard in studies investigating the transport, binding, or signaling of quaternary ammonium compounds in biological models.

Innovations in High-Throughput Synthesis and Characterization Methodologies for Quaternary Ammonium Salts

The synthesis of this compound is achieved through the N-alkylation of prochlorperazine with methyl iodide, a classic example of the Menschutkin reaction. nih.gov This SN2 reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide. nih.gov While traditionally performed via conventional heating over several hours or even days, modern synthetic methodologies offer significant improvements in efficiency and speed. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the production of quaternary ammonium salts. nih.gov This technique can dramatically reduce reaction times from hours to minutes while often improving yields. nih.gov Such rapid synthesis is a cornerstone of high-throughput and diversity-oriented synthesis strategies, which aim to quickly generate large libraries of compounds for screening. scispace.com

Table 2: Comparison of Synthesis Methods for Quaternary Ammonium Salts

Method Typical Reaction Time Key Advantages Key Disadvantages
Conventional Heating Hours to Days nih.govnih.gov Simple setup, well-established. Long reaction times, potential for side products.
Microwave-Assisted Synthesis Minutes nih.gov Drastically reduced reaction times, often higher yields, suitable for high-throughput synthesis. Requires specialized equipment, potential for pressure buildup.

Characterization of the resulting quaternary ammonium salts relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry are used to confirm the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy can verify the presence of key functional groups. nih.gov For more complex analyses, such as studying the behavior of these salts in solution, techniques like Fluorescence Correlation Spectroscopy (FCS) can be employed to determine properties like Stokes radius and binding constants of dye-polycation complexes. researchgate.net

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights

Understanding the precise mechanism and kinetics of the formation of this compound is crucial for optimizing its synthesis and preventing the formation of impurities. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable for this purpose. mpg.de

FlowNMR spectroscopy is a non-invasive technique that allows for real-time monitoring of chemical reactions under process conditions. rsc.org By flowing the reaction mixture through an NMR spectrometer, researchers can track the disappearance of reactants and the appearance of products over time, providing detailed kinetic data. mpg.dersc.org This would allow for precise optimization of temperature, solvent, and reactant ratios for the synthesis of this compound.

For reactions involving nitrogen atoms, hyperpolarized NMR offers a way to dramatically boost signal sensitivity. nih.govnih.gov Techniques like Signal Amplification By Reversible Exchange (SABRE) can increase the ¹⁵N NMR signal by several orders of magnitude, enabling the detection of low-concentration intermediates and the rapid monitoring of reactions like N-alkylation. nih.govnih.gov Applying such methods could provide unprecedented mechanistic detail into the quaternization of the phenothiazine scaffold.

Exploration of Ionic Liquid Forms and Their Unique Chemical Properties

One of the most exciting emerging areas for phenothiazine quaternary ammonium chemistry is the development of ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. tntech.edu They are considered "green solvents" due to their negligible vapor pressure and high thermal stability.

By pairing a phenothiazine-based cation, such as the N-Methyl Prochlorperazine cation, with a suitable anion, it is possible to create novel ionic liquids. Research has already demonstrated the synthesis of dual-functional ILs by pairing phenothiazine cations with non-steroidal anti-inflammatory drug (NSAID) anions. tntech.edunih.gov These materials, sometimes referred to as liquid co-crystals, can exhibit properties distinct from their solid-state precursors, such as enhanced solubility. tntech.eduacs.org

The properties of a phenothiazine-based ionic liquid can be tuned by changing the anion. For instance, while halide salts are often solids at room temperature, using anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) can significantly lower the melting point. researchgate.net The synthesis of a phenothiazine imidazolium (B1220033) ionic liquid with a hexafluorophosphate counter anion has been reported for use as a redox mediator in electrochemical sensors. researchgate.net Exploring different anion pairings for the N-Methyl Prochlorperazine cation could yield a range of ionic liquids with unique chemical properties, suitable for applications as novel solvents, electrolytes, or catalysts.

Q & A

Basic: What validated chromatographic methods can be adapted for quantifying N-Methyl Prochlorperazine Iodide in drug substances?

Methodological Answer:
Reverse-phase HPLC or UPLC methods optimized for prochlorperazine salts (e.g., maleate, edisylate) can be adapted. For example:

  • HPLC Method : Use a C18 column (L1 packing) with a mobile phase of acetonitrile, methanol, and ion-pairing solution (sodium 1-octanesulfonate in acetic acid). Detection at 254 nm ensures sensitivity for prochlorperazine derivatives .
  • UPLC Method : Employ an Acquity C4 column (100 × 2.1 mm, 1.7 µm) with a gradient elution system. Validate parameters per ICH guidelines, including specificity, linearity (0.2–1.0 mg/mL), and precision (RSD <1%) .
    Adjust the mobile phase pH and ion-pairing agents to accommodate the iodide counterion’s solubility and retention behavior.

Advanced: How can researchers resolve discrepancies in stability data between prochlorperazine salts (e.g., iodide vs. maleate)?

Methodological Answer:
Discrepancies often arise from counterion-specific degradation pathways. To address this:

  • Forced Degradation Studies : Expose this compound to heat (40–80°C), humidity (75% RH), and UV light. Compare degradation products with those of maleate (e.g., sulphoxide or perazine impurities) using LC-MS .
  • Kinetic Modeling : Calculate activation energy (Ea) for hydrolysis or oxidation pathways under varying pH conditions. The iodide’s larger ionic radius may reduce stability compared to maleate, requiring tighter storage controls (e.g., desiccants, inert atmospheres) .

Basic: Which spectroscopic techniques are suitable for structural validation of this compound?

Methodological Answer:

  • IR Spectroscopy : Compare characteristic peaks (e.g., C-Cl stretch at 750 cm⁻¹, N-methyl bending at 1380 cm⁻¹) with reference spectra from prochlorperazine maleate .
  • NMR : Analyze ¹H and ¹³C spectra for the methyl group on the piperazine ring (δ 2.3–2.5 ppm) and iodide’s absence of proton signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Mass Spectrometry : Confirm molecular ion [M+I]⁺ at m/z 499.8 (C₂₀H₂₄ClN₃S·I) and fragmentation patterns matching the phenothiazine core .

Advanced: How to design a pharmacokinetic study evaluating the iodide counterion’s impact on bioavailability?

Methodological Answer:

  • Animal Model : Administer equimolar doses of iodide and maleate salts to rodents. Collect plasma samples at 0–24 hours.
  • Bioanalytical Method : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor prochlorperazine’s parent compound and major metabolites (e.g., N-oxide derivatives) .
  • Data Analysis : Calculate AUC₀–∞ and C₃₀₀₀max. The iodide’s higher solubility may increase absorption rates but reduce half-life due to faster renal clearance .

Basic: What are the common impurities in prochlorperazine derivatives, and how are they quantified?

Methodological Answer:

  • Sulphoxide Impurity : Forms via oxidation; monitor using UPLC at 220 nm with a retention time shift (RRT 0.89 vs. parent compound) .
  • Perazine : A dechlorinated byproduct; quantify via HPLC with a limit of ≤0.15% .
  • Residual Solvents : Use headspace GC-MS for iodide synthesis byproducts (e.g., ethyl acetate, iodine residues) per ICH Q3C limits .

Advanced: How to address methodological bias in cross-study comparisons of antiemetic efficacy?

Methodological Answer:

  • Meta-Analysis Protocol : Include only randomized, double-blind trials (e.g., prochlorperazine vs. metoclopramide) with standardized endpoints (e.g., emesis episodes/24 hrs). Adjust for confounders like adjuvant diphenhydramine use .
  • Statistical Harmonization : Apply mixed-effects models to account for variability in dosing (e.g., 5–10 mg IV) and patient demographics. The iodide’s potency may require dose-equivalence adjustments vs. maleate .

Basic: What pharmacopeial standards apply to the synthesis of this compound?

Methodological Answer:
Follow USP-NF guidelines for related phenothiazines:

  • Purity : NLT 98.0% by non-aqueous titration (0.05N HClO₄ in glacial acetic acid) or HPLC .
  • Residue on Ignition : ≤0.1% (gravimetric analysis at 600°C) .
  • Optical Rotation : Confirm [α]²⁵D ±0.05° (specific to iodide’s stereochemistry) .

Advanced: What strategies mitigate akathisia in preclinical models during efficacy trials?

Methodological Answer:

  • Rodent Behavioral Assays : Use open-field tests to quantify restlessness. Pre-treat with diphenhydramine (5 mg/kg IP) to reduce akathisia incidence by 60% without altering antiemetic efficacy .
  • Dopamine Receptor Binding Assays : Compare D₂ receptor occupancy (IC₅₀) of iodide vs. maleate. Higher D₂ affinity may necessitate lower dosing thresholds .

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